molecular formula C22H40O2Si B196328 (1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one CAS No. 95716-69-1

(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

Cat. No. B196328
CAS RN: 95716-69-1
M. Wt: 364.6 g/mol
InChI Key: DYLKEUQQJKRJKM-LRFJHULBSA-N
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Description

Paricalcitol Intermediate CD is an intermediate of paricalcitol, an analogue of vitamin D2. Paricalcitol is a medication used for the treatment of secondary hyperparathyroidism.

Scientific Research Applications

Antibacterial Applications

One significant application of compounds structurally similar to the specified chemical is their selective antibacterial action against Helicobacter pylori, a pathogen linked with gastric cancer. Indene compounds derived from vitamin D, which share structural similarities with the chemical , have demonstrated extremely selective bactericidal effects against H. pylori, offering potential as new antibacterial substances against drug-resistant strains of this pathogen (Wanibuchi et al., 2018).

Stereochemistry and Bonding in Organometallic Compounds

Research on compounds like (1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one contributes to the understanding of stereochemistry and bonding in organometallic compounds. Studies involving indenyl phenols and their titanium derivatives provide insights into the torsion angles and stereochemical configurations crucial in organometallic chemistry, which can be applicable in various synthetic routes (Turner et al., 2003).

Synthesis of Complex Organic Molecules

These compounds are also pivotal in the synthesis of complex organic molecules. For instance, research on similar bicyclic compounds has led to the highly stereocontrolled synthesis of (-)-kanshone A, a nardosinane sesquiterpene. This exemplifies the role of such compounds in facilitating the synthesis of complex organic structures, which can be of pharmaceutical or industrial significance (Kato et al., 1993).

properties

IUPAC Name

(1R,3aR,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O2Si/c1-16(11-12-17(2)21(3,4)24-25(6,7)8)18-13-14-19-20(23)10-9-15-22(18,19)5/h11-12,16-19H,9-10,13-15H2,1-8H3/b12-11+/t16-,17+,18-,19+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLKEUQQJKRJKM-LRFJHULBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O[Si](C)(C)C)C1CCC2C1(CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O[Si](C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101104406
Record name 4H-Inden-4-one, octahydro-7a-methyl-1-[1,4,5-trimethyl-5-[(trimethylsilyl)oxy]-2-hexenyl]-, [1R-[1α(1R*,2E,4S*),3aβ,7aα]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101104406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Inden-4-one, octahydro-7a-methyl-1-[1,4,5-trimethyl-5-[(trimethylsilyl)oxy]-2-hexenyl]-, [1R-[1alpha(1R*,2E,4S*),3abeta,7aalpha]]-

CAS RN

95716-69-1
Record name 4H-Inden-4-one, octahydro-7a-methyl-1-[1,4,5-trimethyl-5-[(trimethylsilyl)oxy]-2-hexenyl]-, [1R-[1α(1R*,2E,4S*),3aβ,7aα]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95716-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Inden-4-one, octahydro-7a-methyl-1-[1,4,5-trimethyl-5-[(trimethylsilyl)oxy]-2-hexenyl]-, [1R-[1α(1R*,2E,4S*),3aβ,7aα]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101104406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Reactant of Route 2
Reactant of Route 2
(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Reactant of Route 3
Reactant of Route 3
(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Reactant of Route 4
(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Reactant of Route 5
(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Reactant of Route 6
(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

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